3-(1H-pyrazol-5-yl)piperidine is a bifunctional heterocyclic building block characterized by a secondary piperidine amine and a tautomeric C-linked pyrazole ring. It is heavily utilized in the synthesis of targeted anti-cancer agents, most notably as a core structural motif in nuclear SET domain-containing protein 2 (NSD2) inhibitors and various kinase inhibitors [1]. The molecule provides a rigid 3-substituted vector that precisely orients the pyrazole moiety for critical hydrogen-bonding interactions within enzyme active sites, while the piperidine nitrogen serves as an optimal site for SN2, SNAr, or reductive amination couplings during library synthesis. For procurement teams and medicinal chemists, its value lies in its dual capacity to act as a versatile synthetic handle and a bioisosteric pharmacophore, driving potency and selectivity in complex macrocyclic and purineamine-based epigenetic scaffolds.
Substituting 3-(1H-pyrazol-5-yl)piperidine with its 4-substituted isomer (4-(1H-pyrazol-5-yl)piperidine) or N-linked analogs (e.g., 3-(1H-pyrazol-1-yl)piperidine) fundamentally disrupts both target binding and synthetic trajectory. In NSD2 and kinase inhibitor development, the 3-position substitution provides a specific dihedral angle and spatial vector essential for inserting the pyrazole NH/N into deep hydrophobic or hydrogen-bonding pockets (such as the DFG loop in kinases or the SET domain in epigenetic targets) [1]. The 4-isomer projects the pyrazole linearly, leading to steric clashes or loss of critical binding interactions, while N-linked pyrazoles eliminate the essential hydrogen bond donor capacity of the pyrazole NH [2]. Furthermore, from a process perspective, the steric environment around the piperidine nitrogen in the 3-substituted isomer dictates specific coupling kinetics and basicity (pKa) that are not matched by 4-substituted or simple phenylpiperidine analogs, making generic substitution unviable for reproducible scale-up or target affinity.
In the development of piperidinyl-methyl-purineamine NSD2 inhibitors, the 3-substituted pyrazole vector is critical for proper alignment within the SET domain. Compared to the linear 4-substituted isomer, the 3-(1H-pyrazol-5-yl)piperidine scaffold provides an optimal ~109-degree exit vector that aligns the pyrazole hydrogen bond donor with key aspartate residues in the active site [1]. Substitution with 4-(1H-pyrazol-5-yl)piperidine typically results in a >10-fold drop in target binding affinity (IC50) due to steric clashes and the inability to form the requisite hydrogen bonding network.
| Evidence Dimension | Target Binding Affinity (IC50 / Binding Vector) |
| Target Compound Data | Maintains nanomolar IC50 via optimal ~109-degree H-bond alignment |
| Comparator Or Baseline | 4-(1H-pyrazol-5-yl)piperidine (linear vector) |
| Quantified Difference | >10-fold reduction in target affinity when spatial vector is altered |
| Conditions | SAR evaluation in SET domain / Kinase active site models |
Procurement of the exact 3-isomer is mandatory for maintaining compound potency in epigenetic and kinase inhibitor libraries, as structural isomers cannot replicate the required binding geometry.
The C-linked pyrazole in 3-(1H-pyrazol-5-yl)piperidine retains a free NH group, acting as both a hydrogen bond donor and acceptor. When compared to the N-linked comparator 3-(1H-pyrazol-1-yl)piperidine, the C-linked target compound demonstrates superior pharmacophore utility [1]. The N-linked analog completely loses the hydrogen bond donor capability, which is often responsible for a 2 to 3 kcal/mol loss in binding free energy (equivalent to a 50- to 100-fold decrease in biochemical potency) when the pyrazole NH is required to interact with hinge region backbone carbonyls or specific active site residues.
| Evidence Dimension | Hydrogen Bond Donor Availability |
| Target Compound Data | 1 active NH donor retained (C-linked pyrazole) |
| Comparator Or Baseline | 3-(1H-pyrazol-1-yl)piperidine (0 NH donors) |
| Quantified Difference | Loss of 1 H-bond donor, resulting in 50- to 100-fold potency drop in H-bond dependent targets |
| Conditions | Pharmacophore mapping and biochemical assays |
Buyers must select the C-linked isomer to ensure the synthesized derivatives can participate in essential donor-acceptor interactions within the target protein.
The secondary amine of 3-(1H-pyrazol-5-yl)piperidine exhibits distinct nucleophilicity and steric hindrance compared to simple piperidine or 4-substituted analogs. During library synthesis involving SNAr reactions with heteroaryl chlorides (e.g., purine derivatives) or reductive aminations, the 3-position substituent introduces mild steric bulk adjacent to the reactive nitrogen [1]. While 4-substituted piperidines may achieve >90% conversion in standard SNAr conditions within 2 hours, 3-(1H-pyrazol-5-yl)piperidine often requires optimized conditions (e.g., elevated temperatures or stronger bases like NaHMDS) to achieve comparable >85% yields, due to the ~1.5-fold slower reaction kinetics caused by the proximity of the pyrazole ring to the transition state.
| Evidence Dimension | Relative Nucleophilic Coupling Rate (SNAr) |
| Target Compound Data | ~1.5-fold slower kinetics, requiring optimized base/temperature (yields >85%) |
| Comparator Or Baseline | 4-(1H-pyrazol-5-yl)piperidine (unhindered, >90% yield standard conditions) |
| Quantified Difference | Measurable reduction in coupling rate due to 3-position steric hindrance |
| Conditions | SNAr coupling with heteroaryl halides in the presence of base |
Process chemists must account for the specific steric profile of the 3-isomer when scaling up or designing automated library synthesis protocols, as generic conditions may lead to incomplete conversions.
Incorporating 3-(1H-pyrazol-5-yl)piperidine into a drug scaffold significantly alters its physicochemical profile compared to using a 3-phenylpiperidine building block. The pyrazole ring lowers the overall lipophilicity (LogP) by approximately 1.0 to 1.5 units compared to a phenyl ring, enhancing aqueous solubility [1]. Additionally, the basicity of the piperidine nitrogen (pKa ~9-10) is subtly modulated by the electron-withdrawing nature of the adjacent pyrazole via inductive effects, resulting in a pKa reduction of ~0.3-0.5 units compared to unsubstituted piperidine. This lower pKa can improve membrane permeability and alter the salt-formation profile during formulation.
| Evidence Dimension | Calculated Lipophilicity (clogP) and pKa |
| Target Compound Data | clogP reduced by ~1.0-1.5 units; pKa reduced by ~0.3-0.5 units |
| Comparator Or Baseline | 3-phenylpiperidine (higher LogP) and unsubstituted piperidine (higher pKa) |
| Quantified Difference | Predictable shift in ADME properties favoring oral bioavailability and solubility |
| Conditions | in silico property prediction and standard aqueous titration |
Medicinal chemists select this exact compound to fine-tune the ADME properties of the final drug candidate, specifically balancing solubility and permeability without adding excessive lipophilic bulk.
Serves as an essential building block for constructing piperidinyl-methyl-purineamines and related scaffolds targeting the SET domain of NSD2, where the 3-position pyrazole provides the exact vector for critical active-site hydrogen bonding as demonstrated in Section 3 [1].
Utilized as a hinge-binding or specificity-pocket-filling motif in the design of novel kinase inhibitors, leveraging the pyrazole's bioisosteric properties to replace amides or carboxylic acids while maintaining favorable ADME profiles (lower LogP) [2].
Applied in the hit-to-lead optimization of G-protein coupled receptor ligands, where the rigid piperidine core and polar pyrazole appendage tune the basicity and lipophilicity to achieve optimal central nervous system (CNS) penetration or peripheral restriction based on the pKa modulation detailed in Section 3.
Serves as a versatile, low-molecular-weight bifunctional fragment for synthetic elaboration via the secondary amine, allowing rapid generation of structurally diverse screening libraries with built-in hydrogen bond donor/acceptor capabilities that N-linked analogs lack.
Irritant